Topotecan-d6 Carboxylic Acid Sodium Salt

Übersicht

Beschreibung

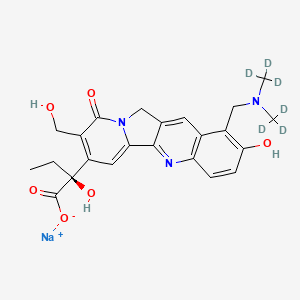

Topotecan-d6 Carboxylic Acid Sodium Salt is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of topotecan, a chemotherapeutic agent used in the treatment of various cancers, including ovarian, small cell lung, and cervical cancers . The molecular formula of this compound is C23H18D6N3NaO6, and it has a molecular weight of 467.48 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Carboxylic Acid Sodium Salt involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Topotecan-d6 Carboxylic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Topotecan-d6 Carboxylic Acid Sodium Salt is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

Topotecan-d6 Carboxylic Acid Sodium Salt exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. By stabilizing the cleavable complex formed between topoisomerase I and DNA, the compound prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand breaks and ultimately inhibiting DNA replication and transcription . This mechanism is particularly effective during the S-phase of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other topotecan derivatives and analogs, such as:

Topotecan: The parent compound used in chemotherapy.

Irinotecan: Another topoisomerase I inhibitor used in cancer treatment.

Camptothecin: The natural product from which topotecan and irinotecan are derived.

Uniqueness

Topotecan-d6 Carboxylic Acid Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .

Biologische Aktivität

Topotecan-d6 Carboxylic Acid Sodium Salt is a derivative of the well-known chemotherapeutic agent topotecan, which is primarily used in the treatment of various cancers, including ovarian and small cell lung cancer. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₂₃H₁₈D₆N₃NaO₆

- Molecular Weight : 467.48 g/mol

- CAS Number : Not available

Topotecan-d6 is characterized by its deuterated dimethylamino group, which enhances its pharmacokinetic properties while maintaining its antitumor efficacy. The sodium salt form improves solubility and bioavailability.

Topotecan acts as a topoisomerase I inhibitor , interfering with DNA replication. By stabilizing the DNA-topoisomerase I complex, it prevents the re-ligation of DNA strands, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This mechanism is crucial for its effectiveness against tumors that are sensitive to DNA-damaging agents.

Biological Activity

-

Antitumor Activity :

- Topotecan-d6 has demonstrated significant cytotoxic effects on various cancer cell lines, including ovarian carcinoma (A2780) and small cell lung cancer (H69) cells. Studies indicate that it exhibits an IC50 in the low micromolar range, comparable to non-deuterated topotecan.

-

Selectivity for Cancer Cells :

- The compound shows a preferential toxicity towards cancer cells over normal cells, which is essential for minimizing side effects during chemotherapy.

-

Cell Cycle Effects :

- Topotecan-d6 induces G2/M phase arrest in the cell cycle, which is a critical point for cellular division. This arrest leads to apoptosis in susceptible cancer cells.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Efficacy in Ovarian Cancer :

A clinical trial involving topotecan demonstrated a response rate of approximately 30% in patients with recurrent ovarian cancer. The deuterated form showed similar pharmacodynamics but with improved metabolic stability, suggesting potential for enhanced therapeutic outcomes. -

Combination Therapy :

Research indicates that combining topotecan-d6 with other chemotherapeutic agents may lead to synergistic effects. For instance, pairing it with platinum-based drugs has shown improved efficacy in preclinical models. -

Toxicity Profile :

A study evaluating the toxicity of topotecan-d6 revealed reduced hematological toxicity compared to traditional topotecan, suggesting that deuteration may mitigate some adverse effects associated with chemotherapy.

Eigenschaften

IUPAC Name |

sodium;(2S)-2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-ZSZCRZDTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)[C@@](CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676167 | |

| Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263470-27-4 | |

| Record name | Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.